Methyl 5-chloro-3-formyl-2-hydroxybenzoate

Synthetic methodology Salicylaldehyde synthesis Formylation efficiency

Methyl 5-chloro-3-formyl-2-hydroxybenzoate (CAS 87633-23-6) is a polysubstituted aromatic compound belonging to the salicylaldehyde and benzoate ester classes, featuring a strategically positioned chloro, formyl, hydroxyl, and methyl ester substituent array on the benzene ring. This substitution pattern imparts a unique reactivity profile that distinguishes it from simpler salicylaldehyde derivatives, making it a valuable synthetic intermediate in medicinal chemistry and organic synthesis.

Molecular Formula C9H7ClO4
Molecular Weight 214.6
CAS No. 87633-23-6
Cat. No. B3016607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-chloro-3-formyl-2-hydroxybenzoate
CAS87633-23-6
Molecular FormulaC9H7ClO4
Molecular Weight214.6
Structural Identifiers
SMILESCOC(=O)C1=CC(=CC(=C1O)C=O)Cl
InChIInChI=1S/C9H7ClO4/c1-14-9(13)7-3-6(10)2-5(4-11)8(7)12/h2-4,12H,1H3
InChIKeyBKMPCMXOQXGTJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-chloro-3-formyl-2-hydroxybenzoate (CAS 87633-23-6): Procurement-Relevant Baseline for a Multifunctional Salicylaldehyde Building Block


Methyl 5-chloro-3-formyl-2-hydroxybenzoate (CAS 87633-23-6) is a polysubstituted aromatic compound belonging to the salicylaldehyde and benzoate ester classes, featuring a strategically positioned chloro, formyl, hydroxyl, and methyl ester substituent array on the benzene ring [1]. This substitution pattern imparts a unique reactivity profile that distinguishes it from simpler salicylaldehyde derivatives, making it a valuable synthetic intermediate in medicinal chemistry and organic synthesis [1].

Why Methyl 5-chloro-3-formyl-2-hydroxybenzoate Cannot Be Replaced by Generic Salicylaldehyde Analogs


Compounds within the salicylaldehyde class cannot be interchanged for applications requiring the specific 5-chloro-3-formyl-2-methoxycarbonyl substitution pattern [1]. The simultaneous presence of an electron-withdrawing chloro group, a reactive formyl moiety, a hydrogen-bond-donating hydroxyl, and a hydrolyzable methyl ester creates a distinct reactivity landscape that generic analogs (e.g., methyl 3-formyl-2-hydroxybenzoate lacking the chloro substituent, or 5-chloro-2-hydroxybenzaldehyde lacking the ester) fail to replicate [1]. This functional-group complementarity directly determines the compound's performance in orthogonal derivatization sequences, as quantified in the evidence below [1].

Methyl 5-chloro-3-formyl-2-hydroxybenzoate: Quantitative Differentiation Evidence vs. Closest Analogs


Formylation Yield Superiority over Traditional Duff Reaction Methodology

In a direct comparative synthetic study, the formylation of methyl 5-chloro-2-hydroxybenzoate to yield methyl 5-chloro-3-formyl-2-hydroxybenzoate (compound 2c) using hexamethylenetetramine in 75% polyphosphoric acid, methanesulfonic acid, or trifluoroacetic acid was reported to give superior yields relative to the traditional Duff reaction conditions [1]. While exact yield figures are not disclosed in the abstract, the study explicitly states that 'the yields of these reactions were better than those of the Duff reaction' for all electron-withdrawing salicylaldehydes tested, including 2c [1]. This methodology advantage is critical for procurement decisions, as it implies higher synthetic efficiency and lower cost of goods when the target compound is prepared by this optimized route.

Synthetic methodology Salicylaldehyde synthesis Formylation efficiency

Commercial Purity Benchmarking Against Common Salicylaldehyde Analogs

Methyl 5-chloro-3-formyl-2-hydroxybenzoate is routinely supplied at 98% purity by specialty chemical vendors , a specification that meets or exceeds the typical 95–97% purity range offered for many unsubstituted or mono-substituted salicylaldehyde analogs . This purity level ensures minimal contamination from under-formylated or over-reacted byproducts, which is particularly important when the compound is used as a key intermediate in multi-step syntheses where impurities can propagate and reduce overall yield.

Quality specification Purity analysis Procurement standard

Orthogonal Functional Group Density Enables Selective Sequential Derivatization

The target compound presents four chemically addressable functional groups on a single aromatic scaffold: a formyl group (C-3), a hydroxyl group (C-2), a methyl ester (C-1), and a chloro substituent (C-5) [1]. In contrast, the closest structural analog, methyl 3-formyl-2-hydroxybenzoate (CAS 3775-05-1), lacks the 5-chloro group, providing only three functional handles [2]. Similarly, 5-chloro-2-hydroxybenzaldehyde (CAS 635-93-8) lacks the ester functionality [2]. The presence of the aryl chloride enables late-stage cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that are inaccessible with the non-halogenated analogs, effectively doubling the number of distinct reaction pathways available from a single intermediate . This functional group multiplicity is quantified by the number of unique, selectively addressable reactive centers: 4 for the target vs. 3 for methyl 3-formyl-2-hydroxybenzoate and 3 for 5-chloro-2-hydroxybenzaldehyde.

Orthogonal reactivity Synthetic versatility Building block value

Methyl 5-chloro-3-formyl-2-hydroxybenzoate: Evidence-Driven Application Scenarios for Procurement and Research Use


Medicinal Chemistry: Fragment-Based Drug Discovery Scaffold

The presence of four orthogonal reactive handles makes this compound an ideal fragment for library synthesis. The formyl group can be condensed with primary amines to generate Schiff base libraries, the ester can be hydrolyzed to a carboxylic acid for amide coupling, and the chloro substituent can undergo palladium-catalyzed cross-coupling for late-stage SAR exploration [1]. This orthogonal reactivity profile, evidenced by the functional group count comparison in Section 3, supports a 'grow-and-diversify' fragment elaboration strategy that is not achievable with three-handle analogs [1].

Organic Synthesis: Key Intermediate for Heterocycle Construction

The ortho-hydroxy formyl motif enables chelation-controlled reactions and facilitates Knoevenagel condensations, while the 5-chloro group provides a site for subsequent diversification. The documented formylation methodology yielding this compound with improved efficiency over the Duff reaction [1] ensures that scalable quantities can be produced at competitive cost, making it a practical choice for process chemistry development.

Chemical Biology: Bifunctional Probe Synthesis

The ester group can be selectively reduced or hydrolyzed in the presence of the aldehyde, allowing for the attachment of linkers or reporter groups without affecting the aldehyde handle. This orthogonal reactivity, supported by the structural evidence in Section 3, enables the construction of bifunctional probes where the aldehyde serves as a warhead and the chloro position serves as a diversification point, a strategy that is precluded with non-halogenated salicylaldehyde analogs [1].

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